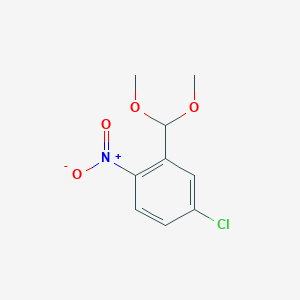

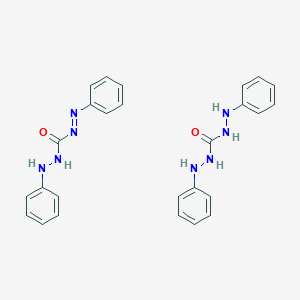

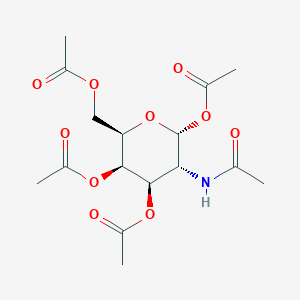

alpha-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate

Übersicht

Beschreibung

Alpha-D-Galactopyranose, 2-(acetylamino)-2-deoxy-, 1,3,4,6-tetraacetate (also known as α-D-GalNAc-1,3,4,6-tetraacetate) is a sugar derivative that has been widely used in scientific research for its unique properties. It has been used to study the structure and function of biological molecules, as well as in drug design and development. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Wissenschaftliche Forschungsanwendungen

Synthesis of Glucosamine Glycosyl Donors

This compound is a starting material in the synthesis of a number of glucosamine glycosyl donors . It is used to produce derivatives of N-acetyl-d-glucosamine, which are important in various biological processes .

Production of Glycosides and Oligosaccharides

The compound is used in the production of glycosides and oligosaccharides with a natural 2-acetamido group . These molecules have a wide range of applications in biochemistry and medicine .

Synthesis of Acetamido Pyranosides

It is used in the synthesis of α- and β-linked acetamido pyranosides . These compounds have anti-inflammatory properties and act as inhibitors of TLR4 , a receptor involved in immune response.

Research and Development of Glycosylated Compounds

This compound is extensively used in the research and development of glycosylated compounds . These compounds have a wide range of applications in biochemistry, medicine, and drug discovery .

Pharmaceutical Compounds Targeting Bacterial or Fungal Infections

It plays a pivotal role in the development of pharmaceutical compounds targeting bacterial or fungal infections . This makes it a crucial component in drug discovery and formulation processes .

Biomedical Sector

In the biomedical sector, this compound is a substantial chemical intermediate . It serves as the cornerstone for synthesizing a diverse range of pharmaceuticals .

Wirkmechanismus

Target of Action

It is known to be used in the synthesis of α- and β-linked acetamido pyranosides , which have anti-inflammatory properties as inhibitors of TLR4 .

Mode of Action

It is known that the compound is used in the synthesis of α- and β-linked acetamido pyranosides . These pyranosides have anti-inflammatory properties and act as inhibitors of TLR4 , a toll-like receptor involved in innate immune system response.

Biochemical Pathways

The compound is a starting material in the synthesis of a number of glucosamine glycosyl donors . It reacts with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides . This suggests that it may play a role in the biochemical pathways related to glycosylation, a process critical for the function of many proteins.

Pharmacokinetics

It is known that the compound is soluble in chloroform , which suggests that it may have good lipid solubility, a property that can influence absorption and distribution in the body.

Result of Action

The compound is used in the synthesis of α- and β-linked acetamido pyranosides , which have anti-inflammatory properties as inhibitors of TLR4 . This suggests that the compound may contribute to the anti-inflammatory effects observed.

Action Environment

The compound is stable under normal conditions and should be stored at temperatures below 0°C . It is soluble in chloroform , suggesting that its action, efficacy, and stability may be influenced by the lipid environment.

Eigenschaften

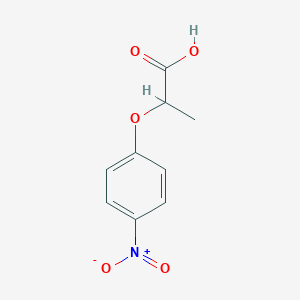

IUPAC Name |

[(2R,3R,4R,5R,6R)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13-,14+,15-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-LJIZCISZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.